

# N-Cyclohexyl-N-methylcyclohexanamine CAS number 7560-83-0

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## Compound of Interest

Compound Name: *N-Cyclohexyl-N-methylcyclohexanamine*

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An In-depth Technical Guide to **N-Cyclohexyl-N-methylcyclohexanamine** (CAS 7560-83-0)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Cyclohexyl-N-methylcyclohexanamine**, also known as N-Methyldicyclohexylamine (CAS 7560-83-0), is a tertiary aliphatic amine with a unique molecular architecture comprising two cyclohexyl rings and a methyl group attached to a central nitrogen atom. This structure imparts a combination of steric bulk, hydrophobicity, and basicity, making it a valuable intermediate and catalyst in diverse chemical applications. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, detailed spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its utility in industrial and pharmaceutical contexts. Furthermore, it consolidates critical safety and toxicological data to ensure its responsible handling and application in research and development settings.

## Physicochemical and Structural Properties

**N-Cyclohexyl-N-methylcyclohexanamine** (C<sub>13</sub>H<sub>25</sub>N) is a sterically hindered tertiary amine. The two bulky cyclohexyl groups shield the nitrogen atom, influencing its reactivity and nucleophilicity. These nonpolar rings also contribute significantly to its hydrophobic character and low solubility in water, while it remains soluble in many organic solvents.[1][2] The

nitrogen's lone pair of electrons confers its character as a Brønsted base, allowing it to participate in proton transfer reactions.[\[1\]](#)

Table 1: Physicochemical Properties of **N-Cyclohexyl-N-methylcyclohexanamine**

Property	Value	Source(s)
CAS Number	7560-83-0	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>25</sub> N	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	195.34 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	~262.7 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a>
Density	~0.9 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	~110.6 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Water Solubility	740 mg/L at 25 °C (Low)	<a href="#">[1]</a>
Vapor Pressure	0.0±0.5 mmHg at 25°C	<a href="#">[3]</a>
LogP	4.18	<a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a>

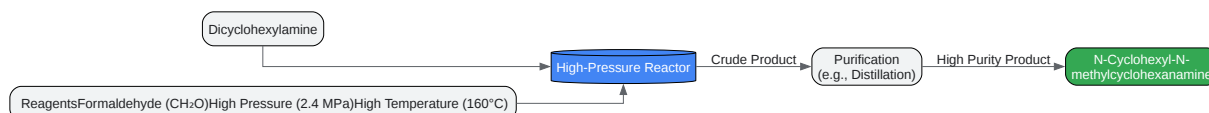
## Synthesis and Manufacturing

The synthesis of **N-Cyclohexyl-N-methylcyclohexanamine** is primarily achieved through the methylation of its secondary amine precursor, dicyclohexylamine. The choice of method often depends on the desired scale, purity, and available resources.

### Key Synthetic Routes

- **High-Pressure Methylation with Formaldehyde:** This common industrial method involves the reaction of dicyclohexylamine with formaldehyde under high pressure and temperature (e.g., 160 °C and 2.4 MPa).[\[1\]](#) This process, a variant of the Eschweiler-Clarke reaction, utilizes formaldehyde as the methyl source and typically results in high purity and yield. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced.

- Classical Methylation: Dicyclohexylamine can also be methylated using traditional agents like dimethyl sulfate or through the Leuckart-Wallach reaction.<sup>[1]</sup> These methods, while effective at a lab scale, may involve more hazardous reagents or produce more byproducts compared to the high-pressure formaldehyde route.



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Caption: High-pressure synthesis of **N-Cyclohexyl-N-methylcyclohexanamine**.

## Experimental Protocol: High-Pressure Synthesis (Conceptual)

- Objective: To synthesize **N-Cyclohexyl-N-methylcyclohexanamine** with high yield and purity.
- Rationale: This method is chosen for its efficiency and scalability, which are critical for industrial production. The high pressure and temperature conditions facilitate the reaction kinetics.
- Charging the Reactor: A high-pressure autoclave is charged with dicyclohexylamine and an aqueous solution of formaldehyde.
- Pressurization and Heating: The reactor is sealed and pressurized (e.g., with an inert gas or hydrogen, depending on the specific catalytic system) and heated to the target temperature of approximately 160°C.
- Reaction Monitoring: The reaction is allowed to proceed for several hours while monitoring pressure and temperature to ensure stability and completion.

- **Cooling and Depressurization:** Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
- **Work-up and Purification:** The crude product mixture is transferred from the reactor. The organic layer is separated from the aqueous layer. The product is then purified, typically via vacuum distillation, to remove any unreacted starting materials and byproducts, yielding the final high-purity product.

## Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are paramount. The combination of NMR, MS, and IR spectroscopy provides a comprehensive characterization of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the 20 methylene protons of the two cyclohexyl rings. A distinct singlet for the N-methyl group ( $\text{N-CH}_3$ ) would appear further downfield, typically in the 2.2-2.6  $\delta$  range, due to the deshielding effect of the adjacent nitrogen atom.<sup>[4]</sup> The two methine protons ( $\text{N-CH}$ ) on the cyclohexyl rings will appear as a multiplet, also deshielded by the nitrogen.
- **$^{13}\text{C}$  NMR:** In the carbon spectrum, the N-methyl carbon is expected around 33 ppm.<sup>[5]</sup> The carbons of the cyclohexyl rings will appear in the 25-60 ppm range. The methine carbon directly attached to the nitrogen ( $\text{N-CH}$ ) will be the most deshielded of the ring carbons, absorbing at a chemical shift significantly downfield from the other ring carbons (e.g., ~58 ppm).<sup>[4][5]</sup>

### Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

- **Molecular Ion ( $\text{M}^+$ ):** A peak corresponding to the molecular weight of 195.34 g/mol is expected.

- **Key Fragments:** Common fragmentation pathways for such amines include alpha-cleavage. Expect to see significant fragments corresponding to the loss of a methyl group ( $[M-15]^+$ ) or the loss of a cyclohexyl radical ( $[M-83]^+$ ).

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- **C-H Stretching:** Strong absorptions in the  $2850\text{-}2950\text{ cm}^{-1}$  range are characteristic of the C-H bonds in the cyclohexyl and methyl groups.
- **Absence of N-H Stretching:** As a tertiary amine, the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching bands seen for primary and secondary amines ( $3300\text{-}3500\text{ cm}^{-1}$ ) will be absent.<sup>[4]</sup> This absence is a key confirmation of its tertiary amine structure.
- **C-N Stretching:** A moderate absorption in the  $1000\text{-}1250\text{ cm}^{-1}$  region is expected for the C-N bond stretching.

## Chemical Reactivity and Applications

The unique combination of steric hindrance and basicity defines the reactivity and utility of **N-Cyclohexyl-N-methylcyclohexanamine**.

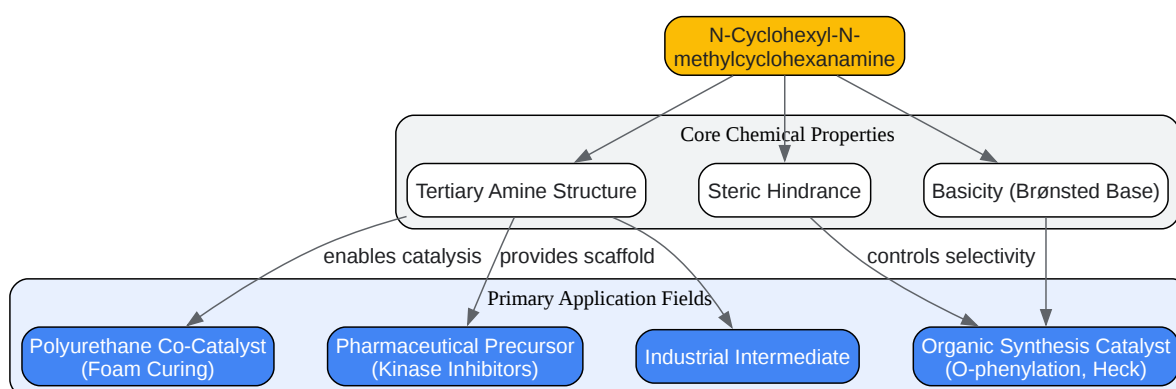
### Reactivity Profile

- **Basicity:** It acts as a Brønsted base, readily accepting protons. This property is central to its role as a catalyst in reactions that require a non-nucleophilic base.
- **Oxidation:** The nitrogen atom can be oxidized by agents like hydrogen peroxide or peracids to form the corresponding N-oxide.<sup>[1]</sup>
- **Nucleophilic Reactions:** While it is a tertiary amine, the steric bulk of the cyclohexyl groups significantly hinders its ability to act as a nucleophile in substitution reactions.<sup>[1]</sup>

## Key Applications

**N-Cyclohexyl-N-methylcyclohexanamine** is not just a laboratory curiosity; it is a functional molecule with established and emerging applications.

- **Polyurethane Catalyst:** It is widely used as a low-odor tertiary amine co-catalyst, particularly for improving the skin setting and curing of both soft and rigid polyurethane foams.<sup>[2]</sup> It often works in conjunction with other foaming and gel catalysts to fine-tune the reaction profile.
- **Organic Synthesis:** It serves as a catalyst or reagent in various organic transformations. It has been noted for its use in copper-catalyzed O-phenylation of alcohols and in Heck-type reactions.<sup>[1][3]</sup>
- **Pharmaceutical Intermediate:** The compound is a valuable building block in drug development. It has been identified as a precursor for synthesizing potential Mps1 kinase inhibitors and antituberculosis agents, highlighting its relevance in medicinal chemistry.<sup>[1]</sup>
- **Industrial Reagent:** It is also utilized in the preparation of other specialized nitrogen-containing compounds.<sup>[1]</sup>



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Caption: Relationship between properties and applications of the compound.

## Safety, Toxicology, and Handling

Understanding the hazardous properties of **N-Cyclohexyl-N-methylcyclohexanamine** is crucial for its safe handling in a laboratory or industrial setting.

### Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified as hazardous.

- **Acute Toxicity:** Harmful if swallowed. The oral LD50 in rats is reported as 446 mg/kg.[3][6]  
Toxic effects observed include somnolence and convulsions.[3][6]
- **Corrosivity:** Causes severe skin burns and eye damage.[6] Contact requires immediate and thorough rinsing and medical attention.[6]
- **Reactivity:** The compound is combustible and can form explosive mixtures with air upon intense heating. It is incompatible with strong oxidizing agents.[7]

Table 2: GHS Hazard Statements

Code	Statement
H302	Harmful if swallowed.
H314	Causes severe skin burns and eye damage.

Source:

### Recommended Handling and Personal Protective Equipment (PPE)

- **Ventilation:** Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
- **Personal Protective Equipment:**
  - **Gloves:** Wear chemically resistant gloves (e.g., nitrile, neoprene).

- Eye Protection: Use chemical safety goggles and a face shield.
- Clothing: Wear a lab coat or chemical-resistant apron.
- First Aid:
  - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
  - Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
  - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

## Conclusion

**N-Cyclohexyl-N-methylcyclohexanamine** is a functionally significant tertiary amine whose utility is derived directly from its unique structure. Its role as a specialty catalyst in the polymer industry, a versatile base in organic synthesis, and a promising scaffold in medicinal chemistry underscores its importance. While its synthesis is well-established, future research may focus on developing greener synthetic routes or expanding its application in asymmetric catalysis where its chiral potential could be exploited. For all applications, a thorough understanding of its physicochemical properties, reactivity, and safety profile, as outlined in this guide, is essential for innovation and safe practice.

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